3M-011

Übersicht

Beschreibung

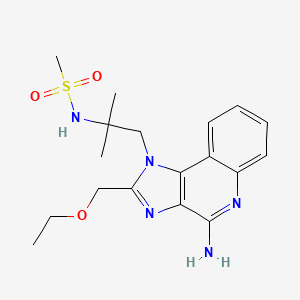

3M-011 is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with an imidazoquinoline core, which is often associated with biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3M-011 typically involves multiple steps. One common method includes the reaction of 4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline with tert-butyl methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3M-011 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the amino and ethoxymethyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various imidazoquinoline analogs.

Wissenschaftliche Forschungsanwendungen

Oncological Applications

3M-011 has been researched extensively for its potential in cancer therapy, particularly as an immunotherapeutic agent. Its ability to enhance anti-tumor immunity has been demonstrated in several studies.

Case Studies

- Pancreatic Cancer : In a study involving mouse models with pancreatic cancer (BxPC3 and Panc-1 cell lines), this compound was combined with radiation therapy. The results showed a significant reduction in tumor growth and metastasis compared to controls. The combination treatment led to a 73% reduction in metastatic activity .

- Colon Cancer : Similar experiments with HT29 and HCT-116 cell lines demonstrated that this compound could enhance the efficacy of chemotherapy agents, leading to improved tumor control rates .

Data Table: Efficacy of this compound in Cancer Models

| Cancer Type | Cell Line | Model Type | Treatment Combination | Efficacy Outcome |

|---|---|---|---|---|

| Pancreatic Cancer | BxPC3 | BALB/c C57Bl/6 | Radiation + this compound | 73% reduction in metastasis |

| Colon Cancer | HT29 | BALB/c C57Bl/6 | Chemotherapy + this compound | Improved tumor control |

| Melanoma | B16F10 | C57BL/6 | Monotherapy | Enhanced immune response |

Infectious Disease Applications

In addition to its oncological applications, this compound has been investigated for its antiviral properties, particularly against influenza viruses.

Antiviral Activity

Research indicates that this compound significantly inhibits the replication of H3N2 influenza virus in vivo, suggesting its potential use as an antiviral agent .

Case Studies

- Influenza Virus : In animal models, administration of this compound resulted in reduced viral loads in the nasal cavity, demonstrating its effectiveness as an adjuvant therapy for influenza infections .

Data Table: Antiviral Efficacy of this compound

| Virus Type | Model Type | Treatment | Efficacy Outcome |

|---|---|---|---|

| H3N2 Influenza | Rat Model | This compound | Significant viral load reduction |

Immunological Applications

The immunomodulatory effects of this compound extend beyond cancer and viral infections, impacting various immune pathways.

Immune Cell Activation

Studies have shown that this compound can enhance the cytotoxicity of human peripheral blood mononuclear cells (PBMCs) against cancer cells through antibody-dependent cellular cytotoxicity (ADCC) mechanisms .

Wirkmechanismus

The mechanism of action of 3M-011 involves its interaction with specific molecular targets. It is known to modulate the immune system by inducing cytokine biosynthesis. The compound binds to toll-like receptors, activating signaling pathways that lead to the production of various cytokines and chemokines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-amino-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol: Shares a similar imidazoquinoline core but differs in functional groups.

N-[2-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-1,1-dimethylethyl]-N’-propylurea: Another derivative with a urea group instead of methanesulfonamide.

Uniqueness

3M-011 is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate immune responses makes it particularly valuable in medical research.

Biologische Aktivität

3M-011 is a synthetic compound belonging to the imidazoquinoline class, recognized for its potential biological activities, particularly as an agonist of Toll-like receptors (TLRs) 7 and 8. Its unique structure allows it to modulate immune responses, making it a subject of interest in immunology and therapeutic research.

Chemical Structure and Synthesis

This compound has a complex chemical structure characterized by an imidazoquinoline core. The synthesis typically involves multiple steps, including the reaction of 4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline with tert-butyl methanesulfonamide. This process is facilitated by bases like sodium hydride or potassium carbonate under controlled conditions to ensure high yield and purity.

The primary mechanism of action for this compound is its interaction with TLRs, specifically TLR7 and TLR8. Upon binding, it activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. This activation is crucial for enhancing immune responses against pathogens and has implications in cancer therapy.

Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory effects in various studies:

- Cytokine Production : It induces the biosynthesis of cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), which are vital for antiviral and antitumor immunity .

- Dendritic Cell Activation : The compound enhances the antigen-presenting capabilities of dendritic cells, making it a promising candidate for use as an adjuvant in cancer therapies .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses, including the H3N2 influenza virus. Studies have shown that it can protect animal models from viral infections by enhancing the immune response through TLR activation .

Antitumor Activity

In cancer research, this compound has been explored for its potential to boost the efficacy of radiation therapy. It acts as an adjuvant that enhances tumor antigen presentation and promotes a stronger immune response against tumors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other compounds in the imidazoquinoline class:

| Compound Name | TLR Target | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | TLR7, TLR8 | Immunomodulation, Antiviral, Antitumor | Strong agonist; enhances cytokine production |

| Resiquimod | TLR7 | Antiviral, Antitumor | Primarily TLR7 agonist; used in topical formulations |

| Imiquimod | TLR7 | Antiviral, Antitumor | Well-established topical agent; used for skin cancers |

Study on Immunomodulatory Effects

A study conducted by Neill et al. (2013) highlighted that this compound significantly boosted cytokine production in human peripheral blood mononuclear cells (PBMCs). The findings indicated that treatment with this compound led to increased levels of IFN-α and TNF-α compared to untreated controls.

Research on Antiviral Activity

In a controlled experiment involving mice infected with H3N2 influenza virus, administration of this compound resulted in a marked reduction in viral load and improved survival rates. The study emphasized its potential as a therapeutic agent during viral outbreaks .

Cancer Therapy Enhancement

A recent publication detailed how combining this compound with radiation therapy improved tumor control in preclinical models. The synergy observed suggested that this compound could enhance the effectiveness of existing cancer treatments by modulating the immune environment around tumors .

Eigenschaften

IUPAC Name |

N-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-5-26-10-14-21-15-16(12-8-6-7-9-13(12)20-17(15)19)23(14)11-18(2,3)22-27(4,24)25/h6-9,22H,5,10-11H2,1-4H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNWHRIYBUUBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)NS(=O)(=O)C)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.